5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Overview
Description
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (5-Cl-2-PQC) is an organic compound that has been used in various scientific research applications. It is a derivative of pyridin-4-ylquinoline-4-carboxylic acid (PQC) and has a chlorine atom substituted at the 5th position of the pyridin ring. It has a molecular formula of C11H8ClNO2 and a molecular weight of 215.6 g/mol. 5-Cl-2-PQC has been used in a wide range of scientific research applications, including drug design, catalysis, and biochemistry.
Scientific Research Applications
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a ligand in catalytic reactions, as a substrate in enzyme-catalyzed reactions, and as a drug design tool. 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has also been used as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules. Furthermore, it has been used to study the structure and function of various enzymes, such as cytochrome P450, as well as to study the structure and function of other proteins.
Mechanism Of Action
The mechanism of action of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule interacts with the target protein or enzyme, resulting in a conformational change that affects the activity of the protein or enzyme. Furthermore, it is believed that the chlorine atom can form hydrogen bonds with the target protein or enzyme, resulting in a more stable complex.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid are not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule can interact with proteins and enzymes, resulting in changes in the activity of the proteins or enzymes. Furthermore, it is believed that the chlorine atom can interact with other molecules, such as DNA, resulting in changes in the structure and/or function of the molecule.
Advantages And Limitations For Lab Experiments
The primary advantage of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that it is a relatively small molecule, which makes it easier to work with. Furthermore, it is relatively stable and can be synthesized easily. The primary limitation of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Future Directions
The future directions for 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid research include further studies of its mechanism of action, as well as studies of its interactions with proteins, enzymes, and other molecules. Furthermore, further studies of its effects on biochemical and physiological processes are needed. Additionally, further studies of its use as a drug design tool and as a ligand in catalytic reactions are needed. Finally, further studies of its use as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules are needed.
properties
IUPAC Name |
5-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-2-1-3-12-14(11)10(15(19)20)8-13(18-12)9-4-6-17-7-5-9/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBYQPUAEAKDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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